An In-depth Technical Guide to the Chemical Properties and Structure of (-)-β-Thujone
An In-depth Technical Guide to the Chemical Properties and Structure of (-)-β-Thujone
Abstract
(-)-β-Thujone is a bicyclic monoterpene ketone, a naturally occurring compound found in the essential oils of various plants, including species of Thuja (cedar), Salvia (sage), and Artemisia (wormwood). Historically known for its association with the liqueur absinthe, thujone is a subject of significant interest in the fields of natural product chemistry, neurobiology, and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of (-)-β-thujone. It details established experimental protocols for its analysis and quantification and explores its primary biological mechanism of action as a modulator of the GABA-A receptor. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this neuroactive monoterpene.
Chemical Structure and Identification
(-)-β-Thujone is one of the two major diastereomers of thujone, the other being (+)-α-thujone. The core structure is a bicyclo[3.1.0]hexane skeleton, featuring a ketone at the C3 position, a methyl group at C4, and an isopropyl group at C1. The distinction between the α and β isomers lies in the stereochemistry at the C4 position where the methyl group is located. In β-thujone, the methyl and isopropyl groups are on opposite sides of the cyclopentane (B165970) ring (a trans configuration relative to each other), whereas in α-thujone, they are on the same side (cis). The specific enantiomer, (-)-β-thujone, is defined by the (1S,4S,5R) stereochemical configuration.
Key Structural Features:
-
Bicyclic System: A cyclopentanone (B42830) ring fused with a cyclopropane (B1198618) ring.
-
Functional Group: A ketone at the C3 position is central to its reactivity.
-
Chiral Centers: Multiple stereocenters give rise to its specific isomeric forms.
The precise identification of (-)-β-thujone relies on a combination of its unique physical properties and spectroscopic data.
Table 1: Chemical Identifiers for (-)-β-Thujone
| Identifier | Value |
| IUPAC Name | (1S,4S,5R)-4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one[1][2] |
| Synonyms | (+)-Isothujone, trans-Thujone, d-Isothujone, (+)-3-Thujone[1][3] |
| CAS Number | 471-15-8[1][2] |
| Molecular Formula | C₁₀H₁₆O[1][2] |
| InChI | InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m0/s1[1] |
| InChIKey | USMNOWBWPHYOEA-XKSSXDPKSA-N[1] |
| Canonical SMILES | C[C@H]1[C@H]2C[C@]2(CC1=O)C(C)C[1] |
Physicochemical Properties
The physical and chemical properties of (-)-β-thujone dictate its behavior in biological and chemical systems. It is a volatile, lipophilic molecule with a characteristic warm, herbaceous, and camphor-like odor.
Table 2: Physicochemical Data for β-Thujone
| Property | Value |
| Molecular Weight | 152.23 g/mol [1][4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~200-203 °C at 760 mmHg[1][3][4] |
| Density | ~0.92 g/cm³ at 25 °C[1][2] |
| Flash Point | 64.4 °C (148 °F)[3][5] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695) and oils[2][3] |
| Refractive Index | ~1.455 at 20 °C[2][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quantification of (-)-β-thujone. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for Thujone Isomers
| Technique | Key Features and Observations |
| ¹H-NMR | The cyclopropane ring protons are highly shielded and appear in a distinct upfield region. For β-thujone, a key signal is a doublet of doublets around -0.04 ppm, which is well-separated and useful for quantification. The CH₂ group adjacent to the ketone produces a signal in the 2.11–2.13 ppm range. |
| ¹³C-NMR | The carbonyl carbon (C=O) signal appears significantly downfield, typically around 218 ppm. The unique bicyclic structure results in a characteristic pattern of signals for the other nine carbon atoms. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the ketone C=O stretch is observed in the range of 1740-1750 cm⁻¹. C-H stretching vibrations for sp³ carbons are observed just below 3000 cm⁻¹. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is observed at m/z = 152. Common fragmentation involves the loss of the isopropyl group (-43 amu) leading to a peak at m/z = 109, and cleavage of the cyclopentanone ring, resulting in characteristic fragments at m/z = 81, 67, and 41. |
Experimental Protocols
Isolation from Natural Sources
A common method for isolating β-thujone from essential oils (e.g., from Thuja occidentalis) involves its separation as a solid derivative, which can then be reverted to the pure ketone.
-
Adduct Formation: The essential oil is agitated with a concentrated aqueous solution of sodium bisulfite (NaHSO₃). β-Thujone reacts to form a crystalline bisulfite adduct, which precipitates from the mixture.
-
Separation: The solid adduct is separated from the liquid components of the oil by filtration.
-
Hydrolysis: The purified adduct is treated with a strong base (e.g., sodium carbonate solution) and subjected to steam distillation. This process regenerates the pure β-thujone, which is collected in the distillate.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the separation and quantification of α- and β-thujone in complex matrices like herbal infusions, alcoholic beverages, and biological fluids.
-
Sample Preparation:
-
Liquid Samples (e.g., infusions, beverages): A liquid-liquid extraction is performed using a non-polar solvent like hexane (B92381) or dichloromethane. An internal standard (e.g., cyclohexanone) is added for accurate quantification.
-
Biological Samples (e.g., serum): Proteins are first precipitated using a reagent like acetonitrile. The supernatant is then cleaned up and concentrated using Solid Phase Extraction (SPE) to isolate the analytes from interfering matrix components.
-
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 240 °C) to separate the volatile components based on their boiling points and column interactions.
-
MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode. Quantification is achieved by monitoring specific ions for thujone (e.g., m/z 152, 109, 81) and the internal standard in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.
References
- 1. Thujone - Wikipedia [en.wikipedia.org]
- 2. THUJONE CAS#: 471-15-8 [m.chemicalbook.com]
- 3. beta-thujone, 1125-12-8 [thegoodscentscompany.com]
- 4. Thujone | C10H16O | CID 261491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 76231-76-0 CAS MSDS (ALPHA+BETA-THUJONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
